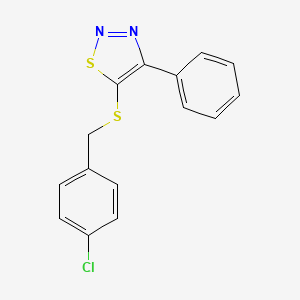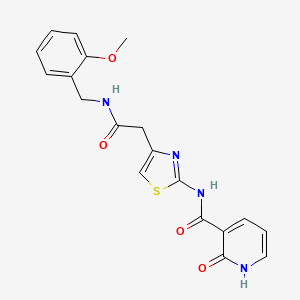
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of thiazolidine, a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The structure of the compound suggests that it is a complex molecule with multiple functional groups that could contribute to its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related thiazolidine derivatives has been reported using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which is known for producing excellent yields. These methods involve chromatographic and spectrometric methods for characterization, as well as elemental analysis to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives can be complex, with the presence of stereogenic centers leading to the formation of diastereoisomers. In related compounds, the configurations of these stereogenic centers have been assigned based on 1H NMR analysis of coupling constants and 2D NOESY experiments. The resolution of diastereoisomers has been successfully performed using HPLC with a chiral stationary phase .
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of thiazolidine derivatives can involve interactions with various biological targets due to the presence of multiple reactive functional groups. These interactions can lead to antimicrobial and antifungal activities, as observed in some of the synthesized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The antimicrobial and antifungal activities of these compounds suggest that they have the ability to penetrate biological membranes and interact with microbial enzymes or DNA .
Relevant Case Studies
In the context of antimicrobial activity, one of the synthesized thiazolidine-2,4-dione carboxamide derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Notably, a compound with a 3-methoxybenzylidene substituent showed antibacterial activity against Gram-positive bacteria, particularly S. aureus . These findings suggest that the compound , with a 2-methoxybenzyl substituent, may also exhibit similar biological activities, although specific case studies on this compound are not provided.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, related to the structure of interest, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Alhameed et al., 2019).
Cytotoxic Activity
Research into 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, chemically related to the compound , reveals their synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This underscores the potential application of such compounds in cancer research and therapy (Hassan et al., 2014).
Anti-Inflammatory and Analgesic Agents
A study on novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to exhibit significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research points to the therapeutic potential of these compounds in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).
Photodynamic Therapy for Cancer
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base-containing benzenesulfonamide groups have been reported. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Anticancer Activity
Co(II) complexes of thiazolyl benzenesulfonamide derivatives have been synthesized and investigated for their fluorescence properties and in vitro cytotoxicity against human breast cancer cell line (MCF 7), showing potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).
Eigenschaften
IUPAC Name |
N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-15-7-3-2-5-12(15)10-21-16(24)9-13-11-28-19(22-13)23-18(26)14-6-4-8-20-17(14)25/h2-8,11H,9-10H2,1H3,(H,20,25)(H,21,24)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQFYSNRUDPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

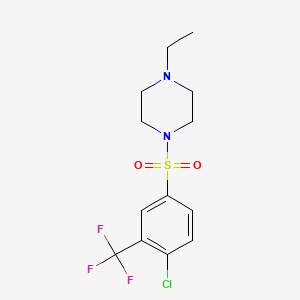
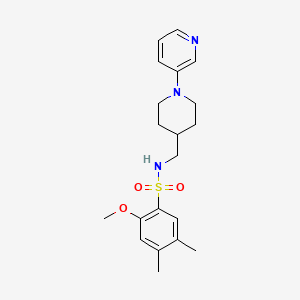
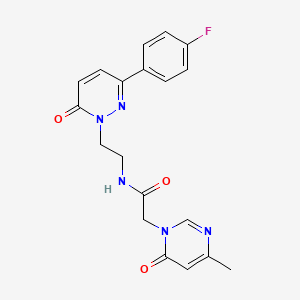
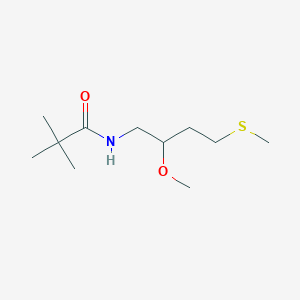
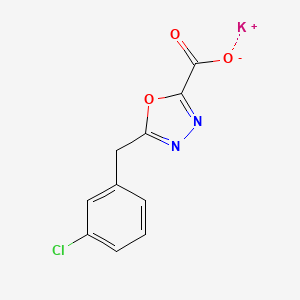
![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)
![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)
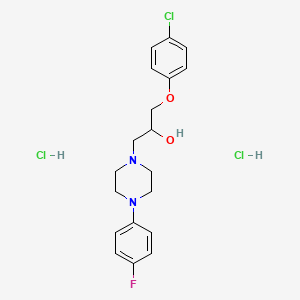
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)
![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)
